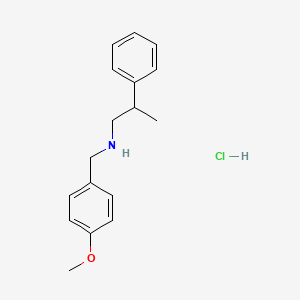![molecular formula C22H26N2O4S B4548108 3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4548108.png)
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-[({3-[(CYCLOPROPYLAMINO)CARBONYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}AMINO)CARBONYL]BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXYLIC ACID is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is 414.16132849 g/mol and the complexity rating of the compound is 736. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Diels–Alder Reactions
One area of application involves the use of bicyclic structures similar to the compound for asymmetric synthesis and Diels–Alder reactions. Research has shown that asymmetric Diels–Alder cycloaddition, particularly involving acrylate derivatives and cyclohexadiene, can yield enantiopure bicyclic β-amino acids. These compounds have potential applications in developing pharmaceuticals and materials due to their enantiopure nature, which is crucial for the biological activity of many drugs (Olivier Songis et al., 2007).
Conformational Analysis and Drug Design
The unique bicyclic and polycyclic structures derived from similar chemical frameworks are studied for their conformational properties, which are essential in drug design. Conformationally restricted analogues of amino acids, for instance, are synthesized to explore their utility in peptidomimetics, where the rigidity of the compound can influence biological activity by mimicking the secondary structures of peptides (A. Guarna et al., 1999).
Development of Peptidomimetics
Research into similar compounds has also focused on the development of peptidomimetics, where the bicyclic structure is utilized to mimic the function of peptides. These efforts aim to produce molecules that can intervene in protein-protein interactions, a promising avenue for therapeutic intervention. The synthesis strategies often involve the modification of amino acid precursors to introduce the bicyclic scaffold, potentially leading to new classes of biologically active compounds (Evelyne Dietrich et al., 2003).
Material Science and Polymer Synthesis
In material science, the bicyclic and related structures offer a backbone for developing novel polymers and materials. The rigidity and stereochemical complexity of these frameworks can impart unique physical and chemical properties to the resulting materials, making them suitable for a wide range of applications, from optoelectronics to biomedical devices (K. Faghihi et al., 2010).
Properties
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c25-19(16-11-5-7-12(8-6-11)17(16)22(27)28)24-21-18(20(26)23-13-9-10-13)14-3-1-2-4-15(14)29-21/h5,7,11-13,16-17H,1-4,6,8-10H2,(H,23,26)(H,24,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFDFCNSHHFYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3C4CCC(C3C(=O)O)C=C4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![S-[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl] 10H-phenothiazine-10-carbothioate](/img/structure/B4548038.png)
![N~1~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B4548039.png)

![4-[methyl(methylsulfonyl)amino]-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4548051.png)

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B4548065.png)

![(5Z)-2-(4-Butoxyphenyl)-5-[(2-chlorophenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4548096.png)
sulfanyl]propyl})amine hydrochloride](/img/structure/B4548101.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4548104.png)
![3-methyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide](/img/structure/B4548111.png)

![[5-(2-FURYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL](2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4548121.png)
